molecular formula C18H17ClN2O B1241382 1-phi-4-MQ chloride CAS No. 93446-09-4

1-phi-4-MQ chloride

Cat. No.: B1241382
CAS No.: 93446-09-4
M. Wt: 312.8 g/mol
InChI Key: SYIIUXBLISXVAP-HGMLFDQWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phi-4-MQ chloride (IUPAC name: 1-(2-Phenyl-2-hydroxyiminoethyl)-1-(4-methylquinolinium) chloride) is a quaternary ammonium compound characterized by a 4-methylquinolinium core linked to a phenyl-hydroxyiminoethyl substituent. Its chemical structure (Fig. The compound’s CAS registry number is 52019-03-1, and its InChIKey is GOPCDZFAFBMJGR-UHFFFAOYSA-N, which aids in unambiguous identification .

Properties

CAS No.

93446-09-4

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

(NE)-N-[2-(4-methylquinolin-1-ium-1-yl)-1-phenylethylidene]hydroxylamine;chloride

InChI

InChI=1S/C18H16N2O.ClH/c1-14-11-12-20(18-10-6-5-9-16(14)18)13-17(19-21)15-7-3-2-4-8-15;/h2-12H,13H2,1H3;1H/b19-17-;

InChI Key

SYIIUXBLISXVAP-HGMLFDQWSA-N

SMILES

CC1=CC=[N+](C2=CC=CC=C12)CC(=NO)C3=CC=CC=C3.[Cl-]

Isomeric SMILES

CC1=CC=[N+](C2=CC=CC=C12)C/C(=N/O)/C3=CC=CC=C3.[Cl-]

Canonical SMILES

CC1=CC=[N+](C2=CC=CC=C12)CC(=NO)C3=CC=CC=C3.[Cl-]

Synonyms

1-(2-phenyl-2-hydroxyiminoethyl)-1-(4-methylquinolinium)
1-PHI-4-MQ chloride

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize 1-phi-4-MQ chloride, we compare it with three classes of compounds: anthocyanin derivatives, quinolinium-based salts, and hydroxyiminoethyl-functionalized molecules.

Anthocyanin Derivatives (e.g., Callistephin Chloride, Ideain Chloride)

Anthocyanins like callistephin chloride (pelargonidin-3-O-glucoside chloride) and ideain chloride (cyanidin-3-O-galactoside chloride) share a chloride counterion with this compound but differ fundamentally in structure and function (Fig. 1) :

Property This compound Callistephin Chloride
Core Structure Quinolinium + phenyl group Anthocyanidin (flavonoid)
Functional Groups Hydroxyiminoethyl Glucoside
Applications Synthetic chemistry Natural pigment, antioxidant

This compound lacks the glycosidic linkage and natural occurrence of anthocyanins, making it more suited for synthetic or industrial uses rather than biological roles .

Quinolinium-Based Salts (e.g., Cetylpyridinium Chloride)

Quinolinium salts like cetylpyridinium chloride (CPC) share a cationic aromatic core with this compound but differ in alkyl chain length and substituents:

Property This compound Cetylpyridinium Chloride
Charge Localization Delocalized in quinolinium Localized on pyridinium
Substituents Hydroxyiminoethyl Hexadecyl chain
Bioactivity Limited data Antimicrobial, dental care

The hydroxyiminoethyl group in this compound may enhance its chelation capacity compared to CPC, though its antimicrobial efficacy remains unverified .

Hydroxyiminoethyl-Functionalized Compounds

Compounds like 1-(2-phenyl-1H-indol-3-yl)propan-2-amine share the hydroxyiminoethyl motif but lack the quinolinium group. This structural divergence impacts solubility and reactivity:

Property This compound 1-(2-phenyl-1H-indol-3-yl)propan-2-amine
Aromatic System Quinolinium (planar) Indole (non-planar)
Charge Cationic Neutral
Stability High (ionic lattice) Moderate (neutral molecule)

The cationic nature of this compound likely improves its thermal stability compared to neutral analogs .

Q & A

Q. How can contradictions in solubility data be addressed methodologically?

  • Methodological Answer :
  • Standardized Protocols : Follow OECD 105 guidelines for shake-flask method (24 h equilibrium, 25°C) .
  • Purity Verification : Recheck compound identity via melting point and 1^1H NMR post-solubility testing .
  • Statistical Comparison : Apply Tukey’s HSD test to compare means across solvents (p < 0.05 for significance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.